Azane;oxalic acid;hydrate

Description

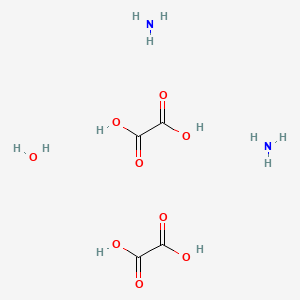

Azane;oxalic acid;hydrate, identified as ammonium oxalate hydrate (chemical formula: (NH₄)₂C₂O₄·nH₂O), is a crystalline salt formed by the reaction of oxalic acid (H₂C₂O₄) with ammonia (NH₃) or ammonium hydroxide (NH₄OH). It is widely used in analytical chemistry for metal precipitation, textile processing, and as a reducing agent in photography . The compound’s structure consists of ammonium cations (NH₄⁺) and oxalate anions (C₂O₄²⁻), with hydration states varying depending on synthesis conditions. Its solubility in water (22.4 g/100 mL at 20°C) and thermal decomposition into NH₃, CO₂, and H₂O at ~160°C make it distinct among oxalate salts .

Properties

CAS No. |

37541-72-3 |

|---|---|

Molecular Formula |

C4H12N2O9 |

Molecular Weight |

232.15 g/mol |

IUPAC Name |

azane;oxalic acid;hydrate |

InChI |

InChI=1S/2C2H2O4.2H3N.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2 |

InChI Key |

LRFVZPMSSZVHGG-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition

Dihydrazinium oxalate undergoes thermal transformation to monohydrazinium oxalate at elevated temperatures:

Reaction Equation :

Observations :

-

The decomposition is irreversible under standard conditions .

-

Monohydrazinium oxalate is stabilized by intramolecular hydrogen bonding in its crystal lattice .

Coordination Reactions

Dihydrazinium oxalate participates in coordination chemistry, particularly with transition metals like iron:

Reaction with Iron :

Key Features :

-

Forms stable iron oxalate complexes (e.g., ammonium iron(III) oxalate trihydrate).

-

The oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, coordinating to the metal center via two oxygen atoms .

Structural Insights :

-

X-ray diffraction confirms a three-dimensional hydrogen-bonded network between N₂H₅⁺ cations and C₂O₄²⁻ anions .

-

Each oxalate ion is surrounded by six hydrazinium ions via N–H···O bonds, enhancing thermal stability .

Acid-Base Behavior

The oxalate anion exhibits resonance stabilization, influencing its reactivity:

Resonance Structure :

Impact on Reactivity :

-

The delocalized electron density weakens O–H bonds, facilitating proton transfer to hydrazine .

-

In contrast, malonic acid forms only monohydrazinium salts due to stronger intramolecular hydrogen bonding in its conjugate base .

Hydrogen-Bonding Interactions

The crystal lattice of dihydrazinium oxalate is stabilized by extensive hydrogen bonding:

Key Interactions :

Structural Data :

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| Hydrogen Bonds per Unit | 6 (oxalate), 3 (N₂H₅⁺) |

Comparative Reactivity with Other Dicarboxylic Acids

| Acid | Hydrazinium Salt Formation | Key Reason |

|---|---|---|

| Oxalic Acid | Forms mono- and di-salts | Strong –I effect of COO⁻ groups |

| Malonic Acid | Only mono-salts | Intramolecular H-bonding |

| Succinic Acid | Forms di-salts | Larger ring size reduces H-bond stability |

Analytical Characterization

Comparison with Similar Compounds

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

Tetrabutylphosphonium Oxalate (TBPOx) Hydrate

Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O)

- Chemical Structure : A metal oxalate with Zn²⁺ ions coordinated to oxalate anions and water molecules .

- Applications: Precursor for ZnO nanoparticles and catalyst synthesis.

- Key Differences: Solubility: Insoluble in water (0.003 g/100 mL), unlike ammonium oxalate . Decomposition: Forms ZnO upon heating, whereas ammonium oxalate releases NH₃ and CO₂ .

Dihydrazinium Oxalate (N₂H₅)₂C₂O₄

Pharmaceutical Co-Crystals and Salt Hydrates

- Theophylline-Oxalic Acid Co-Crystal: Enhances dissolution rates of theophylline (a caffeine analogue) via mechanochemical synthesis .

- ALO−OXA Hydrate (Allopurinol-Oxalic Acid): A triclinic salt hydrate improving dissolution and diffusion of allopurinol, an anti-gout drug .

- Pyrazinamide-Oxalic Acid Cocrystal : Rapidly formed via liquid-assisted grinding, leveraging water release from oxalic acid dihydrate .

- Synthesis: Mechanochemical methods dominate co-crystal formation, whereas ammonium oxalate is synthesized via acid-base reactions .

Research and Industrial Implications

- Detoxification : Oxalic acid converts chrysotile asbestos into Mg-oxalate, highlighting its reactivity with metals . Ammonium oxalate’s role in metal chelation aligns with this but focuses on precipitation rather than detoxification.

- Agriculture : Oxalic acid is effective against Varroa mites in bees, while ammonium oxalate lacks such bioapplications .

- Material Science: Hydrated oxalates like TBPOx and zinc oxalate are pivotal in developing cooling media and nanomaterials, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.